(E)-2-(2-(hydroxyimino)acetamido)benzoic acid (E)-2-(2-(hydroxyimino)acetamido)benzoic acid
Brand Name: Vulcanchem
CAS No.: 6579-46-0
VCID: VC4311806
InChI: InChI=1S/C9H8N2O4/c12-8(5-10-15)11-7-4-2-1-3-6(7)9(13)14/h1-5,15H,(H,11,12)(H,13,14)/b10-5+
SMILES: C1=CC=C(C(=C1)C(=O)O)NC(=O)C=NO
Molecular Formula: C9H8N2O4
Molecular Weight: 208.173

(E)-2-(2-(hydroxyimino)acetamido)benzoic acid

CAS No.: 6579-46-0

Cat. No.: VC4311806

Molecular Formula: C9H8N2O4

Molecular Weight: 208.173

* For research use only. Not for human or veterinary use.

(E)-2-(2-(hydroxyimino)acetamido)benzoic acid - 6579-46-0

Specification

CAS No. 6579-46-0
Molecular Formula C9H8N2O4
Molecular Weight 208.173
IUPAC Name 2-[[(2E)-2-hydroxyiminoacetyl]amino]benzoic acid
Standard InChI InChI=1S/C9H8N2O4/c12-8(5-10-15)11-7-4-2-1-3-6(7)9(13)14/h1-5,15H,(H,11,12)(H,13,14)/b10-5+
Standard InChI Key HKECZOKZNVYPQT-BJMVGYQFSA-N
SMILES C1=CC=C(C(=C1)C(=O)O)NC(=O)C=NO

Introduction

(E)-2-(2-(hydroxyimino)acetamido)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acid derivatives. It is distinguished by its complex structure, which includes a hydroxyimino group and an acetamido moiety attached to a benzoic acid framework. This compound is of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in pain and inflammation management as a non-steroidal anti-inflammatory drug (NSAID).

Synthesis and Reaction Conditions

The synthesis of (E)-2-(2-(hydroxyimino)acetamido)benzoic acid involves several key steps, including acylation and hydroxylamine addition. The reaction conditions, such as temperature, solvent choice, and reaction time, are carefully controlled to optimize yield and purity. Catalysts or specific reagents can enhance reaction efficiency.

Mechanism of Action

The mechanism of action primarily involves the inhibition of cyclooxygenase enzymes, particularly COX-2. This inhibition leads to decreased production of prostaglandins, which are mediators of inflammation and pain. The compound's structure allows it to selectively bind to the COX-2 active site, potentially reducing side effects associated with non-selective NSAIDs.

Potential Applications

  • Therapeutic Use: It has potential applications in pain and inflammation management due to its selective COX-2 inhibition.

  • Research Focus: Ongoing research aims to enhance its pharmacological properties while minimizing side effects.

Comparison with Related Compounds

Other compounds like 5-acetamido-2-hydroxy benzoic acid have been studied for their analgesic activity and interaction with COX-2 enzymes. These compounds show promising bioavailability and binding affinity with COX-2 receptors, making them candidates for novel NSAID development .

Research Findings

CompoundMolecular Weight (g/mol)Mechanism of ActionPotential Applications
(E)-2-(2-(hydroxyimino)acetamido)benzoic acidApproximately 224.22COX-2 inhibitionPain and inflammation management
5-acetamido-2-hydroxy benzoic acidNot specifiedCOX-2 inhibitionAnalgesic and anti-inflammatory

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